Cas no 1450-74-4 (1-(5-Chloro-2-hydroxyphenyl)ethanone)

1-(5-Chloro-2-hydroxyphenyl)ethanone is a chlorinated hydroxy acetophenone derivative with the molecular formula C₈H₇ClO₂. This compound is characterized by its chloro and hydroxyl substituents on the phenyl ring, which impart distinct reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups enhances its applicability in regioselective reactions, such as electrophilic substitutions or condensations. Its crystalline solid form and well-defined structure facilitate precise handling in laboratory and industrial settings. The compound’s stability under standard conditions further supports its use in multi-step synthetic processes.
1-(5-Chloro-2-hydroxyphenyl)ethanone structure
1450-74-4 structure
商品名:1-(5-Chloro-2-hydroxyphenyl)ethanone
CAS番号:1450-74-4
MF:C8H7ClO2
メガワット:170.5930
MDL:MFCD00067788
CID:41384
PubChem ID:74061

1-(5-Chloro-2-hydroxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 5'-Chloro-2'-hydroxyacetophenone
    • 5-Chloro-2-hydroxyacetophenone
    • 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
    • 1-(5-Chloro-2-hydroxyphenyl)ethanone
    • 2-HYDROXY-5-CHLORO ACETOPHENONE
    • 2'-Hydroxy-5'-chloroacetophenone
    • Ethanone, 1-(5-chloro-2- hydroxyphenyl)-
    • 2-Acetyl-4-chlorophenol
    • 5′-Chloro-2′-hydroxyacetophenone
    • Acetophenone,5'-chloro-2'-hydroxy
    • AKOS BB-6937
    • ASISCHEM D38764
    • SALOR-INT L497495-1EA
    • Acetophenone,5-chloro-2-hydroxy-
    • 2'-Hydorxy-5'-ChloroAcetophenone
    • 2'-HYDROXY-5'-CHLORO ACETOPHENONE
    • ETHANONE, 1-(5-CHLORO-2-HYDROXYPHENYL)-
    • Acetophenone, 5'-chloro-2'-hydroxy-
    • 1-(5-CHLORO-2-HYDROXYPHENYL)-1-ETHANONE
    • XTGCUDZCCIRWHL-UHFFFAOYSA-N
    • 1-(2-HYDROXY-5-CHLOROPHENYL)ETHANONE
    • 1-a
    • 1-(5-chloro-2-hydroxyphenyl)-ethanone
    • FT-0620251
    • 5'-Chloro-2'-Hydroxy acetophenone
    • 1-(5-Chloro-2-hydroxyphenyl)ethanone #
    • W-108143
    • CHEMBL4556310
    • Acetophenone, 5-chloro-2-hydroxy-
    • NSC-46622
    • UY5U246MAZ
    • UNII-UY5U246MAZ
    • AKOS000121001
    • AC-8265
    • SY061655
    • A808312
    • 5'-Chloro-2'-hydroxyacetophenone, 99%
    • 6C-033
    • NS00024718
    • MFCD00067788
    • Z57101024
    • 5'-chloro-2'- hydroxyacetophenone
    • 3-Chloro-6-hydroxyacetophenone
    • EINECS 215-916-8
    • NSC 46622
    • 1-(5-chloranyl-2-oxidanyl-phenyl)ethanone
    • InChI=1/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H
    • 1-(5-chloro-2-hydroxy-phenyl)-ethanone
    • SCHEMBL218964
    • EN300-17921
    • A7447
    • 4712-88-3
    • 2-hydroxy-5-chloroacetophenone
    • 1450-74-4
    • 5 inverted exclamation mark -Chloro-2 inverted exclamation mark -hydroxyacetophenone
    • DTXSID90162863
    • NSC46622
    • CS-W004713
    • 5 inverted exclamation marka-Chloro-2 inverted exclamation marka-hydroxyacetophenone
    • HY-W004713
    • BBL028124
    • STL377842
    • DB-042769
    • MDL: MFCD00067788
    • インチ: 1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
    • InChIKey: XTGCUDZCCIRWHL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C(=C(C(C([H])([H])[H])=O)C=1[H])O[H]
    • BRN: 1365589

計算された属性

  • せいみつぶんしりょう: 170.01300
  • どういたいしつりょう: 170.013
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • 互変異性体の数: 7
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: 準白色結晶粉末。
  • 密度みつど: 1.2315 (rough estimate)
  • ゆうかいてん: 54-56 °C (lit.)
  • ふってん: 126-128 °C/28 mmHg(lit.)
  • フラッシュポイント: 107-109°C/12mm
  • 屈折率: 1.5590 (estimate)
  • PSA: 37.30000
  • LogP: 2.24820
  • ようかいせい: 水に溶けない。

1-(5-Chloro-2-hydroxyphenyl)ethanone セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26;S37/39
  • ちょぞうじょうけん:Store at room temperature

1-(5-Chloro-2-hydroxyphenyl)ethanone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(5-Chloro-2-hydroxyphenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17921-25.0g
1-(5-chloro-2-hydroxyphenyl)ethan-1-one
1450-74-4 95.0%
25.0g
$43.0 2025-02-19
Enamine
EN300-17921-50.0g
1-(5-chloro-2-hydroxyphenyl)ethan-1-one
1450-74-4 95.0%
50.0g
$79.0 2025-02-19
Enamine
EN300-17921-100.0g
1-(5-chloro-2-hydroxyphenyl)ethan-1-one
1450-74-4 95.0%
100.0g
$130.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C25020-5g
1-(5-Chloro-2-hydroxyphenyl)ethanone
1450-74-4 98%
5g
¥27.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C25020-100g
1-(5-Chloro-2-hydroxyphenyl)ethanone
1450-74-4 98%
100g
¥269.0 2023-09-08
eNovation Chemicals LLC
D509790-10g
5'-Chloro-2'-hydroxyacetophenone
1450-74-4 97%
10g
$200 2024-05-24
Apollo Scientific
OR1115-500g
5'-Chloro-2'-hydroxyacetophenone
1450-74-4 98%
500g
£314.00 2023-09-01
Chemenu
CM249499-500g
1-(5-Chloro-2-hydroxyphenyl)ethanone
1450-74-4 95+%
500g
$355 2021-06-16
TRC
C381338-5g
1-(5-Chloro-2-hydroxyphenyl)ethanone
1450-74-4
5g
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DL388-100g
1-(5-Chloro-2-hydroxyphenyl)ethanone
1450-74-4 98%
100g
¥700.0 2022-06-10

1-(5-Chloro-2-hydroxyphenyl)ethanone 合成方法

1-(5-Chloro-2-hydroxyphenyl)ethanone 関連文献

1-(5-Chloro-2-hydroxyphenyl)ethanoneに関する追加情報

Introduction to 1-(5-Chloro-2-hydroxyphenyl)ethanone (CAS No. 1450-74-4)

1-(5-Chloro-2-hydroxyphenyl)ethanone (CAS No. 1450-74-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-chloro-2-hydroxyacetophenone, is characterized by its unique molecular structure, which includes a chlorinated and hydroxylated phenyl ring attached to an acetyl group. The combination of these functional groups imparts distinct chemical properties and biological activities, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

The chemical formula of 1-(5-Chloro-2-hydroxyphenyl)ethanone is C9H8O2Cl, with a molecular weight of approximately 183.61 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and acetone. The compound's physical and chemical properties, including its melting point, boiling point, and solubility, have been extensively studied and documented in the scientific literature.

In recent years, 1-(5-Chloro-2-hydroxyphenyl)ethanone has been the subject of numerous research studies due to its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of antibacterial and antifungal agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of 5-chloro-2-hydroxyacetophenone derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives exhibited low cytotoxicity and high selectivity, making them promising candidates for further development as novel antibiotics.

Beyond its antibacterial properties, 1-(5-Chloro-2-hydroxyphenyl)ethanone has also shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that certain derivatives of this compound possess neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. These findings suggest that 1-(5-Chloro-2-hydroxyphenyl)ethanone could serve as a lead compound for the development of new therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic pathways for 1-(5-Chloro-2-hydroxyphenyl)ethanone have been well-documented in the literature. One common method involves the Friedel-Crafts acylation of 5-chloro-2-hydroxybenzene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds with high yield and purity, making it suitable for large-scale production. Alternative synthetic routes have also been explored to improve efficiency and reduce environmental impact, including green chemistry approaches that utilize environmentally benign reagents and solvents.

In addition to its use as an intermediate in pharmaceutical synthesis, 1-(5-Chloro-2-hydroxyphenyl)ethanone has found applications in other areas of chemistry and materials science. For example, it has been used as a building block in the synthesis of fluorescent dyes and sensors due to its ability to form stable complexes with metal ions. A study published in the Journal of Materials Chemistry C in 2020 reported the development of a highly sensitive fluorescence sensor based on 5-chloro-2-hydroxyacetophenone for detecting trace amounts of copper ions in aqueous solutions.

The safety profile of 1-(5-Chloro-2-hydroxyphenyl)ethanone has also been extensively evaluated. According to safety data sheets (SDS), this compound is generally considered to be stable under normal conditions but should be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to minimize exposure risks.

In conclusion, 1-(5-Chloro-2-hydroxyphenyl)ethanone (CAS No. 1450-74-4) is a multifaceted organic compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and diverse biological activities make it an important molecule for further investigation and development. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly significant role in various scientific and industrial fields.

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